The compound systematically named (1S,5R)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane represents a stereochemically defined bicyclic structure of significant pharmaceutical interest. Its molecular formula is C₁₁H₁₁Cl₂N with a molecular weight of 228.12 g/mol, as consistently documented across chemical databases [1] [2] [5]. The core structure comprises a 3-azabicyclo[3.1.0]hexane scaffold—a bridged heterocyclic system featuring a pyrrolidine ring fused to a cyclopropane moiety. This configuration imposes significant geometric constraints on molecular conformation, a property exploited in medicinal chemistry for precise spatial positioning of pharmacophores [7].
The stereochemical descriptor (1S,5R) specifies the absolute configuration at the bridgehead carbons, critically influencing its biological activity profile. This chiral distinction differentiates it from the racemic counterpart (CID 9795276) listed in PubChem [1] [2]. The compound is commercially identified by CAS Registry Number 66504-40-3 and carries the research code DOV-216,303 Free Base in pharmacological contexts [3] [5]. Its SMILES notation (ClC1=CC=C(C23CNCC2C3)C=C1Cl) encodes the connectivity pattern, confirming the 3,4-dichlorophenyl substituent at the bridgehead position [3] [5].
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
Systematic Name | (1S,5R)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane |
CAS Registry No. | 66504-40-3 |
Molecular Formula | C₁₁H₁₁Cl₂N |
Molecular Weight | 228.12 g/mol |
Research Codes | DOV-216,303; DOV 216,303 Free Base |
PubChem CID (Stereospecific) | 11637190 |
SMILES Notation | ClC1=CC=C(C23CNCC2C3)C=C1Cl |
The 3-azabicyclo[3.1.0]hexane core serves as a structurally rigid pharmacophore that restricts rotational freedom, enhancing target selectivity and metabolic stability. This geometric constraint enables optimal engagement with monoamine transporters, positioning the compound as a potent triple reuptake inhibitor (TRI). Biochemical assays confirm its activity against human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT) with IC₅₀ values of 14 nM, 20 nM, and 78 nM, respectively [5]. This balanced inhibition profile—particularly the nanomolar affinity for hSERT—enables simultaneous modulation of multiple monoaminergic pathways, a therapeutic strategy superior to selective inhibitors for treatment-resistant depression [5] [7].
The cyclopropane fusion within the bicyclic system locks the phenyl substituent in a specific orientation relative to the protonated nitrogen, mimicking the bioactive conformation of monoamine neurotransmitters. This preorganization significantly reduces the entropic penalty upon binding to transporter proteins [7]. In vivo studies using olfactory bulbectomized (OBX) rat models—a validated depression model—demonstrate that acute administration (20 mg/kg, i.p.) elevates extracellular dopamine, norepinephrine, and serotonin levels in the prefrontal cortex [5]. Chronic treatment regimens further enhance monoamine release, correlating with observed antidepressant-like effects [5].
Table 2: Pharmacological Profile of DOV-216,303
Target | Transporter Type | IC₅₀ (nM) | Biological Significance |
---|---|---|---|
hSERT | Serotonin Transporter | 14 ± 2.1 | Primary regulator of synaptic serotonin; linked to mood regulation |
hNET | Norepinephrine Transporter | 20 ± 3.5 | Modulates attention, arousal, and stress response |
hDAT | Dopamine Transporter | 78 ± 8.9 | Critical for reward pathways and motor control |
The scaffold’s versatility is evidenced by structural analogs targeting diverse neuropsychiatric receptors. Patent literature reveals derivatives of 3-azabicyclo[3.1.0]hexane acting as allosteric modulators of metabotropic glutamate receptors (mGluR), particularly mGluR2, with potential applications in anxiety, epilepsy, and schizophrenia [7]. The stereospecific configuration (1S,5R) optimizes binding to these targets, demonstrating how minor stereochemical variations profoundly influence pharmacological efficacy. This adaptability positions the scaffold as a privileged structure in CNS drug discovery, enabling the development of novel therapeutics for complex neurological and psychiatric disorders through rational structural modifications [6] [7].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6